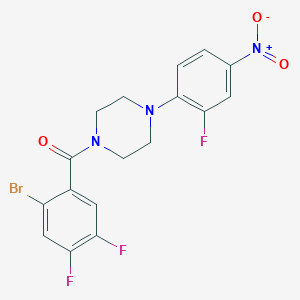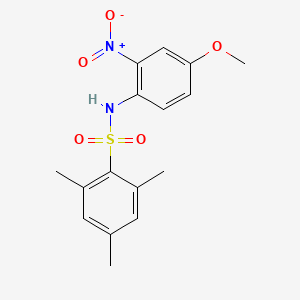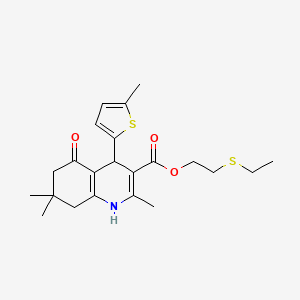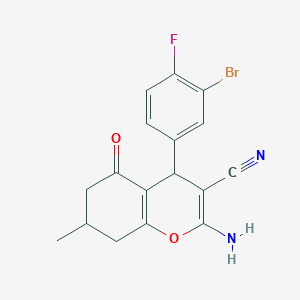
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, commonly known as BDF-7378, is a synthetic compound that has gained attention in the scientific community for its potential use in drug development.
Mechanism of Action
BDF-7378 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including histone deacetylases (HDACs) and topoisomerases. Additionally, BDF-7378 has been shown to modulate the activity of several signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways. The exact mechanism of action of BDF-7378 in neuroprotection is not yet fully understood, but it has been suggested to involve the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BDF-7378 has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro. Additionally, BDF-7378 has been shown to reduce the growth and invasiveness of cancer cells in animal models. In animal models of neurological disorders, BDF-7378 has been shown to improve motor function and reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using BDF-7378 in lab experiments is its potent activity against cancer cells and its potential therapeutic application in the treatment of cancer and neurological disorders. Additionally, BDF-7378 has been shown to have low toxicity in animal models. One limitation of using BDF-7378 in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Future Directions
For the study of BDF-7378 include further investigation of its mechanism of action in neuroprotection and the development of more efficient synthesis methods for its production. Additionally, the potential use of BDF-7378 in combination with other drugs for the treatment of cancer and neurological disorders should be explored. Finally, the development of BDF-7378 derivatives with improved potency and selectivity for specific cancer cell types may lead to the development of more effective cancer therapies.
Synthesis Methods
BDF-7378 is synthesized through a multi-step process involving the reaction of 2-bromo-4,5-difluorobenzoyl chloride with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain BDF-7378 in its pure form.
Scientific Research Applications
BDF-7378 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. In vitro studies have shown that BDF-7378 has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BDF-7378 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3N3O3/c18-12-9-14(20)13(19)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-15(16)21/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPARRQGYGWTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)



![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)

![2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5130539.png)
![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)